2(1H)-Quinolinone, 1-ethyl-6-methoxy-
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Overview
Description
2(1H)-Quinolinone, 1-ethyl-6-methoxy-, also known as 1-ethyl-6-methoxy-2(1H)-quinolinone, is a heterocyclic compound with the molecular formula C12H13NO2. This compound belongs to the quinolinone family, which is characterized by a quinoline ring system with a keto group at the 2-position. The presence of an ethyl group at the 1-position and a methoxy group at the 6-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-2(1H)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 1-ethyl-6-methoxy-2(1H)-quinolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
1-ethyl-6-methoxy-2(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1-m
Properties
CAS No. |
63816-12-6 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-6-methoxyquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-13-11-6-5-10(15-2)8-9(11)4-7-12(13)14/h4-8H,3H2,1-2H3 |
InChI Key |
WKVCBZANWYZBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)OC |
Origin of Product |
United States |
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